molecular formula C₁₉¹³C₃H₁₈O₁₁ B1154496 (-)-Epigallocatechin Gallate-13C3

(-)-Epigallocatechin Gallate-13C3

Cat. No.: B1154496
M. Wt: 461.35
Attention: For research use only. Not for human or veterinary use.
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Description

Definition and Chemical Classification

(-)-Epigallocatechin Gallate-13C3 (EGCG-13C3) is a stable isotope-labeled derivative of the natural polyphenol (-)-epigallocatechin gallate (EGCG), a prominent catechin found in green tea (Camellia sinensis). The compound is classified as a flavanol-3-gallate ester, with three carbon atoms replaced by the stable isotope carbon-13 (13C) at specific positions (Figure 1).

Table 1: Key chemical properties of EGCG-13C3

Property Value
Molecular formula $$ \text{C}{19}^{13}\text{C}3\text{H}{18}\text{O}{11} $$
Molecular weight 461.35 g/mol
Isotopic substitution Three 12C atoms replaced by 13C
Parent compound (-)-Epigallocatechin gallate
IUPAC name [(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate-13C3

The isotopic labeling preserves the stereochemistry and bioactivity of the parent compound while enabling precise tracking in metabolic studies.

Historical Context in Isotope-Labeled Phytochemicals

The development of 13C-labeled phytochemicals emerged from advancements in stable isotope tracer methodologies pioneered in the mid-20th century. Early applications focused on amino acid metabolism, but by the 2000s, techniques expanded to polyphenols due to their complex bioavailability profiles. EGCG-13C3 represents a milestone in isotopic labeling, addressing challenges such as:

  • Maintaining structural integrity during synthesis
  • Achieving sufficient isotopic enrichment (>90 atom% 13C)
  • Compatibility with mass spectrometry detection

The intrinsic labeling method using 13CO2-fed plants (e.g., spinach, tea) demonstrated that photosynthesis could naturally incorporate 13C into polyphenols, paving the way for synthetic analogs like EGCG-13C3.

Significance in Metabolic Research

EGCG-13C3 has become indispensable for elucidating the metabolic fate of catechins. Key applications include:

  • Lipid metabolism tracing : In studies using 13C-labeled triglycerides, EGCG-13C3 helped quantify fecal excretion patterns of dietary fats.
  • Hepatic flux analysis : Researchers tracked 13C incorporation into liver metabolites to map EGCG’s effects on gluconeogenesis and fatty acid oxidation.
  • Microbial biotransformation : Isotopic labeling revealed gut microbiota-mediated conversion of EGCG to gallic acid and epigallocatechin via esterase activity.

Table 2: Representative studies using EGCG-13C3

Study focus Method Key finding
Lipid turnover GC-MS with [13C]acetate tracers 16:4 FA from MGDG contributed to TAG synthesis
Autophagy modulation UPLC-Q-TOF-MS Intact 18:3α/16:4 DAG turnover matched MGDG
Microbial metabolism HPLC-MS/MS 48% EGCG → gallic acid + epigallocatechin

Relationship to Parent Compound EGCG

Structurally, EGCG-13C3 retains the:

  • Galloyl moiety (3,4,5-trihydroxybenzoate)
  • Epigallocatechin backbone (2R,3R configuration)
  • Eight hydroxyl groups critical for antioxidant activity

Isotopic labeling does not alter:

  • Receptor binding : Maintains affinity for EGFR, HER2, and other molecular targets
  • Bioactivity : Preserves antioxidant capacity (IC50 ~0.5 μM against DPPH radicals)
  • Stability : Similar degradation kinetics in simulated intestinal fluid

The 13C label enables differentiation from endogenous EGCG in mass spectrometry, overcoming background interference in complex matrices.

Overview of Stable Isotope Applications in Polyphenol Research

Stable isotopes like 13C have revolutionized polyphenol research through:

Quantitative methods

  • Differential 12C/13C dansyl labeling for urinary polyphenol quantification (LOD: 0.01–1.1 μM)
  • Isotope ratio mass spectrometry (IRMS) for natural abundance studies

Metabolic flux analysis

  • Tracing 13C from [U-13C]glucose into RNA ribose to assess pentose phosphate pathway activity
  • Mapping FA elongation using [13C]acetate precursors

Table 3: Comparison of isotopic labeling techniques

Technique Precision Throughput Cost
Intrinsic 13CO2 labeling ±0.5% Low High
Chemical synthesis ±2% Medium Very high
Enzymatic incorporation ±1.5% High Moderate

Recent innovations include combinatorial 13C/15N labeling for protein-polyphenol interaction studies and position-specific 13C tags for pathway elucidation.

Properties

Molecular Formula

C₁₉¹³C₃H₁₈O₁₁

Molecular Weight

461.35

Synonyms

Teavigo-13C3;  epi-Gallocatechin 3-O-Gallate-13C3;  epi-Gallocatechin Gallate-13C3; _x000B_EGCG-13C3;  Epigallocatechin-3-monogallate-13C3;  L-Epigallocatechin Gallate-13C3;  3-O-Galloyl-(-)-epigallocatechin-13C3

Origin of Product

United States

Comparison with Similar Compounds

(-)-Epigallocatechin (EGC)

  • Structural Difference : EGC lacks the gallate ester group at the 3-position of the catechin backbone.
  • Bioactivity : While EGC exhibits antioxidant and antileishmanial activity (IC50 <59.6 µg/mL), its potency is lower than EGCG due to the absence of the galloyl moiety, which enhances binding to cellular targets like proteins and lipids .
  • Applications : EGC is less studied in cancer research compared to EGCG but shows promise in mitigating oxidative stress .

(-)-Epicatechin Gallate (ECG)

  • Structural Difference : ECG differs from EGCG in the stereochemistry of the B-ring hydroxyl groups (3',4'-dihydroxy in ECG vs. 3',4',5'-trihydroxy in EGCG).
  • Bioactivity: ECG demonstrates moderate inhibition of Aβ42 aggregation (linked to Alzheimer’s disease) but is less effective than EGCG and procyanidin dimers .

(+)-Catechin Gallate-13C3

  • Structural and Isotopic Difference : This compound is the enantiomer of EGCG-13C3, with opposite stereochemistry at the 2- and 3-positions. Like EGCG-13C3, it is 13C-labeled but lacks the 3',5'-dihydroxy substitution on the B-ring.
  • Bioactivity : (+)-Catechin gallate shows reduced bioavailability and weaker binding to molecular targets compared to EGCG due to stereochemical preferences in enzyme interactions .

Comparison with Functional Analogs

Procyanidins (e.g., Procyanidin B1 and B3)

  • Structural Difference: Procyanidins are dimeric flavonoids formed via covalent linkages (e.g., C4→C8 bonds) between catechin monomers.
  • Bioactivity: Procyanidins exhibit stronger inhibition of Aβ42 aggregation (70–80% inhibition at 20 µM) compared to monomeric EGCG (50–60% inhibition), likely due to enhanced multivalent interactions with amyloid fibrils . However, they are less effective in anticancer models, as their larger size limits cellular uptake .

Theaflavins

  • Structural Difference : Theaflavins are dimeric catechins formed during black tea fermentation, linked by a benzotropolone moiety.
  • Bioactivity : Theaflavins inhibit activator protein 1 (AP-1) and tumor necrosis factor (TNF)-α signaling at lower doses (IC50 ~5 µM) compared to EGCG (IC50 ~10–20 µM) due to their planar structure enhancing DNA intercalation . However, they lack the gallate group, reducing stability in physiological conditions .

Isotope-Labeled Derivatives

(-)-Epigallocatechin-13C3

  • Comparison: This non-gallated analog of EGCG-13C3 is used in metabolic studies to track catechin core metabolism. It shows similar pharmacokinetics to EGCG-13C3 but lower retention in tissues due to the absence of the gallate group .

(+/-)-Cis-anti-N2-BPDE-dG-15N5

  • Unlike EGCG-13C3, it serves as a biomarker for xenobiotic-induced DNA damage rather than a therapeutic agent .

Key Data Tables

Table 1: Bioactivity Comparison of EGCG-13C3 and Analogs

Compound IC50 (Antileishmanial) Aβ42 Aggregation Inhibition (%) AP-1 Inhibition (IC50)
EGCG-13C3 59.6 µg/mL 50–60 10–20 µM
(-)-Epigallocatechin 59.6 µg/mL 30–40 >50 µM
Procyanidin B1 N/A 70–80 N/A
Theaflavin N/A N/A 5 µM

Table 2: Isotope-Labeled Catechin Derivatives

Compound Isotope Label Research Application
EGCG-13C3 13C3 Metabolic tracking, drug uptake
(+)-Catechin Gallate-13C3 13C3 Stereochemical activity studies
(-)-Epicatechin-13C3 13C3 Antioxidant metabolism

Preparation Methods

Core Structural Assembly

The foundational structure of EGCG comprises a flavan-3-ol backbone linked to a galloyl group. Synthetic routes begin with the preparation of (-)-epigallocatechin (EGC) through cyclization of catechin precursors under alkaline conditions (pH 9–10, 50–60°C). Concurrently, gallic acid is synthesized via hydrolytic cleavage of tannic acid or oxidation of 3,4,5-trihydroxybenzoic acid derivatives. Esterification of EGC with gallic acid forms the gallate moiety, typically employing carbodiimide-based coupling agents (e.g., DCC) in anhydrous dimethylformamide (DMF) at 25–30°C.

Reaction Optimization

  • Temperature Control : Elevated temperatures (>40°C) risk epimerization at the C2 chiral center, reducing enantiomeric purity.

  • pH Modulation : Maintaining mild acidity (pH 4–5) during esterification prevents premature hydrolysis of the galloyl ester bond.

Isotopic Labeling Strategies for EGCG-13C3

Selection of 13C-Labeled Precursors

EGCG-13C3 incorporates carbon-13 isotopes at three positions within the galloyl group, necessitating labeled gallic acid. Two primary approaches dominate:

Biosynthetic Labeling

  • Plant-Based Incorporation : Cultivating Camellia sinensis in 13CO2-enriched environments introduces 13C into photosynthetic intermediates, yielding 13C-labeled EGCG precursors. However, this method suffers from low isotopic enrichment (<15%) and prolonged growth cycles.

  • Microbial Fermentation : Engineered E. coli strains expressing shikimate pathway enzymes produce 13C-gallic acid with >90% isotopic purity when fed 13C-glucose.

Chemical Synthesis of 13C-Gallic Acid

  • Benzoic Acid Derivatives : Nitration of 13C6-benzene followed by hydrolysis yields 3,4,5-trihydroxybenzoic acid-13C6, which is decarboxylated to 13C3-gallic acid.

  • Isotope Exchange : Catalytic hydrogenation of 3,4,5-triiodobenzoic acid with 13C-enriched CO facilitates selective 13C incorporation at the carboxyl position.

Esterification with 13C-Gallic Acid

Labeled gallic acid reacts with EGC under conditions mirroring non-isotopic synthesis. Key modifications include:

  • Reduced Reaction Scale : Microscale reactions (5–10 mg) minimize costly 13C reagent waste.

  • Enhanced Purification : Reverse-phase HPLC (C18 column, 10% acetonitrile/water) isolates EGCG-13C3 with ≥98% isotopic and chemical purity.

Comparative Analysis of Synthetic Methods

Yield and Purity Metrics

MethodStarting MaterialIsotopic PurityChemical Yield
Biosynthetic Labeling13CO2-fed C. sinensis12–18%0.2–0.5 mg/g
Microbial Fermentation13C-glucose89–94%8–12 mg/L
Chemical Synthesis13C3-gallic acid97–99%65–70%

Chemical synthesis outperforms biological methods in yield and isotopic purity, albeit at higher operational costs due to 13C reagent expenses.

Purification and Characterization

Chromatographic Techniques

  • Size-Exclusion Chromatography : Removes polymeric byproducts (e.g., proanthocyanidins) using Sephadex LH-20 matrices.

  • Preparative HPLC : Gradient elution (water:methanol, 70:30 to 50:50) resolves EGCG-13C3 from epicatechin gallate isomers.

Spectroscopic Validation

  • NMR Analysis : 13C NMR confirms isotopic enrichment at C-2'', C-5'', and C-6'' of the galloyl group (δ 165–170 ppm).

  • Mass Spectrometry : HRMS identifies [M+H]+ at m/z 461.091 (calc. 461.087) for C22H18O11-13C3.

Industrial-Scale Production Challenges

Cost-Benefit Considerations

  • 13C Reagent Costs : 13C3-gallic acid pricing (~$2,500/g) necessitates closed-loop solvent recovery systems to offset expenses.

  • Regulatory Compliance : Good Manufacturing Practice (GMP) standards require validation of isotopic homogeneity across batches, adding ~20% to production timelines.

Stability Considerations

EGCG-13C3 degrades via:

  • Oxidative Cleavage : Autoxidation at pH >6 forms quinone derivatives.

  • Epimerization : Spontaneous C2 epimerization to (-)-gallocatechin gallate-13C3 under alkaline conditions.
    Stabilization strategies include lyophilization under nitrogen and storage at -80°C in amber vials.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of (-)-Epigallocatechin Gallate-13C3 to ensure high isotopic purity?

  • Methodological Answer : Synthesis optimization requires strict control of reaction parameters. Key steps include:

  • Isotopic Labeling : Introduce ¹³C3 during the early stages of synthesis using labeled precursors (e.g., ¹³C-glucose) to ensure uniform incorporation .
  • Temperature and pH : Maintain temperatures between 25–30°C and pH 5.5–6.0 to stabilize intermediates and minimize side reactions .
  • Purification : Use preparative HPLC with UV detection (λ = 280 nm) and confirm isotopic purity via LC-MS (mass accuracy < 2 ppm) .

Q. What analytical techniques are recommended for validating the purity and structural integrity of this compound?

  • Methodological Answer :

  • Purity Assessment : Combine reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV-Vis spectroscopy. Compare retention times to unlabeled standards .
  • Structural Confirmation : Use ¹H/¹³C NMR to verify the position of ¹³C3 labels and assess stereochemical integrity. For isotopic enrichment, high-resolution mass spectrometry (HRMS) is essential .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods for weighing and dissolution .
  • Spill Management : Collect spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid dry sweeping to prevent aerosolization .
  • Storage : Store at 2–8°C in light-resistant containers to prevent photodegradation .

Advanced Research Questions

Q. How can isotopic labeling with ¹³C3 enhance metabolic tracking in pharmacokinetic studies of (-)-Epigallocatechin Gallate?

  • Methodological Answer :

  • Tracer Design : Use this compound in oral dosing studies. Monitor ¹³C enrichment in plasma via LC-MS/MS to quantify absorption and metabolite formation (e.g., 5'-epi-EGCG-glucuronide) .
  • Data Interpretation : Compare isotopic ratios in tissues (e.g., liver, brain) to map biodistribution. Apply compartmental modeling to estimate elimination half-lives and bioavailability .

Q. What experimental strategies resolve contradictions in reported antioxidant activity of (-)-Epigallocatechin Gallate across in vitro assays?

  • Methodological Answer :

  • Assay Standardization : Control variables like pH (e.g., DPPH assay at pH 7.4 vs. ABTS at pH 4.5) and incubation time. Preclude interference from solvents (e.g., DMSO) by using <1% v/v .
  • Multi-Method Validation : Combine ORAC (oxygen radical absorbance capacity), FRAP (ferric reducing power), and cell-based ROS assays to account for mechanism-specific variations. Normalize data to Trolox equivalents .

Q. How should researchers design dose-response studies to evaluate the pro-apoptotic effects of this compound in cancer cell lines?

  • Methodological Answer :

  • Cell Model Selection : Use p53-wildtype (e.g., MCF-7) and p53-null (e.g., H1299) lines to assess pathway specificity. Include positive controls (e.g., cisplatin) .
  • Endpoint Analysis : Measure caspase-3/7 activation (fluorogenic substrates) and mitochondrial membrane potential (JC-1 dye) at 24–72 h post-treatment. Validate via Western blot (Bax/Bcl-2 ratio) .
  • Data Normalization : Express results as % apoptosis relative to untreated cells, correcting for isotopic background using unlabeled EGCG .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioavailability of (-)-Epigallocatechin Gallate between animal models and human trials?

  • Methodological Answer :

  • Species-Specific Factors : Account for differences in gut microbiota (e.g., higher EGCG deglycosylation in rodents) and hepatic metabolism. Use humanized mouse models or fecal transplant studies .
  • Dosing Regimens : Compare bolus vs. split dosing in humans to mimic rodent feeding patterns. Measure plasma ¹³C-EGCG levels at staggered intervals (0–24 h) .

Key Physicochemical Properties

PropertyMethodNotesReference
Molecular WeightHRMS458.38 g/mol (¹³C3-enriched)
SolubilityShake-flask (25°C)Water: ~5 mg/mL; DMSO: >50 mg/mL
StabilityAccelerated degradation studyLight-sensitive; t½ = 48 h at 25°C

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